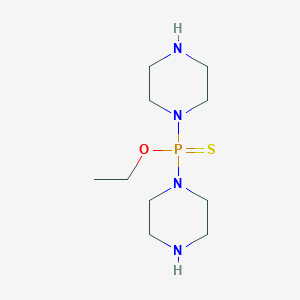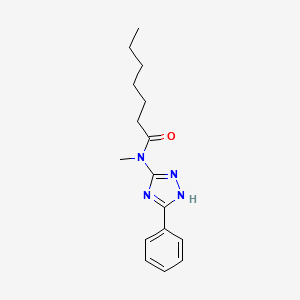
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or phenylboronic acid as starting materials.
Formation of the Heptanamide Chain: The heptanamide chain is attached through an amide bond formation, typically using heptanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated triazole or phenyl derivatives.
Substitution: Functionalized triazole or phenyl derivatives with various substituents.
Applications De Recherche Scientifique
N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenyl group can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing the compound to bind with high affinity to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Methyl-N-(3-phenyl-1H-1,2,3-triazol-5-yl)heptanamide: Similar structure but with a different triazole ring.
N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-3-yl)heptanamide: Similar structure but with a different substitution pattern on the triazole ring.
N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-4-yl)heptanamide: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness: N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the heptanamide chain also adds to its distinct properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62400-09-3 |
|---|---|
Formule moléculaire |
C16H22N4O |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C16H22N4O/c1-3-4-5-9-12-14(21)20(2)16-17-15(18-19-16)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,18,19) |
Clé InChI |
YQXWQGVIOXYGSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
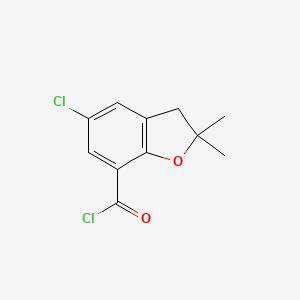
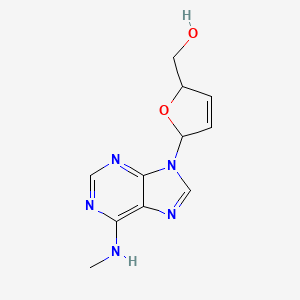


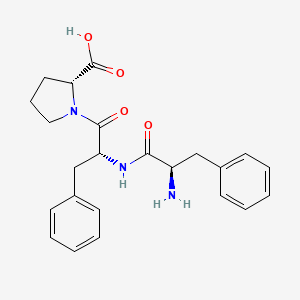
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
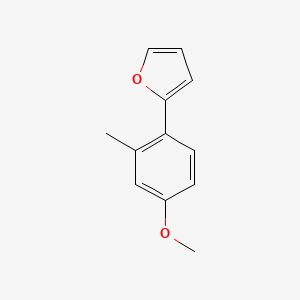
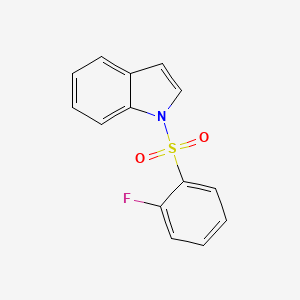
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
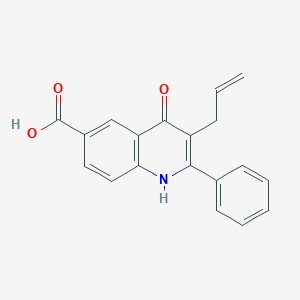
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
